N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine
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Overview
Description
N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine typically involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Shares a similar bicyclic structure but lacks the N-methyl and methanamine groups.
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Contains a bromobenzyl group instead of the N-methyl and methanamine groups.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO3/c1-7-4-10-8(3-9-2,11-5-7)12-6-7/h9H,3-6H2,1-2H3 |
InChI Key |
LIYWCRKVBMGJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CNC |
Origin of Product |
United States |
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